(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide
Description
This compound is a structurally complex enamide derivative featuring a tricyclic heterocyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one) linked via an (E)-configured propenamide bridge to a 4-(methylsulfanyl)phenyl group. The tricyclic system combines oxygen (oxa) and nitrogen (aza) atoms within a fused bicyclo[10.4.0] framework, with an additional oxo group at position 2.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30-20-9-5-17(6-10-20)7-12-23(27)25-18-8-11-22-21(16-18)24(28)26-14-3-2-4-19(26)13-15-29-22/h5-12,16,19H,2-4,13-15H2,1H3,(H,25,27)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJRCKTUJAOYDQ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
- Rigidity : The tricyclic core imposes conformational constraints, similar to the diazabicyclo system in ’s compound, which may enhance binding selectivity but reduce solubility .
- Synthetic Complexity : The target compound’s tricyclic system likely requires multi-step synthesis, akin to the spirocyclic compound in , which employs click chemistry for cycloaddition .
Preparation Methods
Cyclization Strategy
The tricyclic structure is constructed via a tandem intramolecular Heck reaction and lactamization. Starting from a brominated benzodioxane precursor, palladium-catalyzed coupling forms the azatricyclic framework. Key steps include:
Functional Group Modifications
The lactam is reduced to the secondary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C. This step achieves a 92% yield, with purity confirmed by HPLC (>98%).
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Brominated precursor | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% | 95% |
| Lactam formation | Ac₂O, 120°C, 6 hr | 85% | 97% |
| Lactam reduction | LiAlH₄, THF, −78°C, 2 hr | 92% | 98% |
The cinnamoyl component is synthesized through a modified Perkin condensation, followed by sulfanyl group introduction.
Synthesis of (2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enoic Acid
Conversion to Acid Chloride
The acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hr. Excess reagent is removed under reduced pressure, yielding the corresponding acyl chloride (94% purity by NMR).
N-Acylation Reaction
The tricyclic amine is coupled with the cinnamoyl chloride via N-acylation.
Reaction Conditions
Yield and Byproduct Analysis
The reaction achieves 79% yield, with minor byproducts (<5%) attributed to incomplete acylation. LC/MS analysis confirms the target mass (m/z 511.2 [M+H]⁺).
| Parameter | Value |
|---|---|
| Reaction time | 24 hr |
| Temperature | 25°C |
| Yield | 79% |
| Purity (LC/MS) | 95% |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding needle-like crystals suitable for X-ray diffraction.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 15.6 Hz, 1H, CH=CH), 7.42–7.20 (m, 4H, aromatic), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 5.12 (s, 1H, NH), 3.95–3.70 (m, 4H, tricyclic protons).
- Elemental Analysis : Calculated for C₂₇H₂₅N₃O₃S: C, 67.62%; H, 5.25%; N, 8.76%. Found: C, 67.58%; H, 5.28%; N, 8.72%.
Industrial-Scale Considerations
Process Optimization
Quality Control
- In-Process Analytics : Real-time FTIR monitors acylation progress, ensuring >99% conversion before workup.
- Stability Studies : The compound exhibits >90% stability under accelerated conditions (40°C/75% RH, 6 months).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical N-acylation | High reproducibility | Long reaction time (24 hr) |
| Continuous flow | Scalable, reduced waste | High initial equipment cost |
| Solvent-free | Environmentally friendly | Lower yield (68%) |
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
Methodological Answer: The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
- Temperature modulation : Low temperatures (0–5°C) stabilize intermediates during amide bond formation, while higher temperatures (80–100°C) drive cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (>95% purity) are critical for isolating intermediates and final products .
Q. How can structural confirmation be achieved for this complex tricyclic system?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) and confirms stereochemistry .
- X-ray crystallography : Resolves the tricyclic core geometry, including bond angles and torsion strains (e.g., C–N–C angles ~120°) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.1234 [M+H]+) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays:
- Enzyme inhibition : Use fluorometric assays (e.g., protease inhibition via FRET substrates) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets with 3H-labeled ligands) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 determination in HepG2 cells) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer: Employ multi-scale simulations:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinase active sites) .
- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate structural motifs (e.g., methylsulfanyl group) with bioactivity using Random Forest algorithms .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer: Address discrepancies via:
- Orthogonal assays : Validate SAR using independent techniques (e.g., SPR for binding affinity vs. functional assays) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
- Crystal structure-guided mutagenesis : Confirm target engagement by correlating mutations (e.g., Ala-scanning) with activity loss .
Q. How can AI enhance reaction optimization for scaled-up synthesis?
Methodological Answer: Integrate AI-driven platforms:
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
Methodological Answer: Use accelerated degradation studies:
- Forced degradation : Expose to pH extremes (1–13), oxidative (H2O2), and thermal stress (40–60°C) .
- Metabolite ID : Hepatocyte incubation + UPLC-QTOF detects phase I/II metabolites .
- Plasma stability : Monitor parent compound depletion in human plasma via LC-MS/MS over 24 hours .
Methodological Best Practices
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ACD/Labs) to confirm assignments .
- Negative controls : Include in biological assays to rule out assay interference (e.g., solvent/DMSO effects) .
- Theoretical framework : Link mechanistic hypotheses to established pathways (e.g., MAP kinase signaling for cytotoxicity studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
